3-butyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
描述
3-Butyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core fused with a 1,2,4-oxadiazole ring and a thiophene substituent. The quinazolinone scaffold is well-documented for its pharmacological relevance, particularly in anti-inflammatory and enzyme-inhibitory applications . The sulfanyl (-S-) linker between the oxadiazole and quinazolinone moieties may influence conformational flexibility and redox properties .
属性
IUPAC Name |
3-butyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-2-3-10-23-18(24)13-7-4-5-8-14(13)20-19(23)27-12-16-21-17(22-25-16)15-9-6-11-26-15/h4-9,11H,2-3,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBPLSIZLGYXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multistep reactions. One common approach is to start with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with the quinazolinone core. The reaction conditions often include the use of solvents like toluene and catalysts such as ytterbium (III) triflate to enhance the yield and reduce reaction time .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale multicomponent reactions (MCRs) that are efficient and cost-effective. These reactions are designed to incorporate most of the atoms from the starting materials into the final product, minimizing waste and improving atom economy .
化学反应分析
Types of Reactions
3-butyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
科学研究应用
Antimicrobial Activity
Research has indicated that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. The incorporation of the thiophene ring enhances these effects, making the compound a candidate for developing new antimicrobial agents. Studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may have similar applications.
Anticancer Potential
Quinazoline derivatives are well-known for their anticancer properties. The specific structure of 3-butyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one may contribute to its ability to induce apoptosis in cancer cells. Preliminary studies on related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo.
Anti-inflammatory Effects
The presence of the oxadiazole group is associated with anti-inflammatory activity. Compounds containing this moiety have been studied for their ability to reduce inflammation in various models of disease, including arthritis and other inflammatory conditions. The potential of this compound to modulate inflammatory pathways warrants further investigation.
Pharmaceutical Development
Given its biological activities, this compound holds promise for pharmaceutical applications as a lead compound in drug discovery programs targeting infectious diseases and cancer therapies.
Agricultural Chemistry
The antimicrobial properties may also extend to agricultural applications where such compounds could be developed as novel pesticides or fungicides, contributing to sustainable agricultural practices.
Case Study 1: Antimicrobial Efficacy
A study conducted on related quinazoline derivatives demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in 3-butyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one could enhance efficacy against resistant strains.
Case Study 2: Anticancer Activity
In vitro testing of quinazoline derivatives revealed that certain structural modifications led to increased apoptosis in breast cancer cell lines. This suggests that the compound could potentially be optimized for higher potency against specific cancer types.
作用机制
The mechanism of action of 3-butyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogous quinazolinone derivatives, as outlined below:
Structural Analogues with COX-2 Inhibitory Activity
- 4-[(E)-2-{3-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl}Ethenyl]Benzene-1-Sulfonamide Structure: Features a 3,4-dihydroquinazolin-4-one core with a sulfonamide-substituted styryl group at position 2. Activity: Demonstrates 47.1% COX-2 inhibition at 20 μM, attributed to the para-sulfonamide group’s role in hydrogen bonding with the enzyme’s active site . Comparison: Unlike the target compound, this analogue lacks the oxadiazole-thiophene system but shares the quinazolinone core.
Thiadiazole-Based Analogues
- 3-[(5-{[2-(4-Bromophenyl)-2-Oxoethyl]Sulfanyl}-1,3,4-Thiadiazol-2-yl)Methyl]-2-Methyl-3,4-Dihydroquinazolin-4-One (7A1) Structure: Integrates a 1,3,4-thiadiazole ring and a bromophenyl group via a sulfanyl bridge. Synthesis: Prepared via condensation of phenacyl bromides with thiadiazole intermediates in ethanol under reflux . Comparison: The thiadiazole ring (vs. oxadiazole in the target compound) offers less electron deficiency, which may reduce electrophilic interactions.
Thiophene-Containing Derivatives
- 2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-yl]Sulfanyl}Methyl)Sulfanyl]-1,3,4-Thiadiazole
- Structure : A bis-thiadiazole derivative with dual sulfanyl linkers and methylphenyl substituents.
- Relevance : The thiophene-free structure highlights the role of aromatic substituents in π-π stacking. The dual thiadiazole system increases rigidity, contrasting with the target compound’s oxadiazole-thiophene flexibility .
Structural and Functional Analysis Table
Key Research Findings
- Electron Deficiency : The 1,2,4-oxadiazole ring in the target compound is more electron-deficient than thiadiazoles, favoring charge-transfer interactions with enzymatic pockets .
- Thiophene vs. Phenyl : Thiophene’s lower LogP (2.8 vs. phenyl ~2.0) may balance solubility and bioavailability, while its sulfur atom could participate in hydrophobic interactions .
生物活性
The compound 3-butyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a novel heterocyclic molecule that combines features of quinazolinones and oxadiazoles. These types of compounds have garnered attention for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through a review of existing literature and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure indicates the presence of a butyl group, a thiophene ring, and an oxadiazole moiety which are known to influence biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and quinazolinone structures exhibit significant biological activities. The following sections summarize key findings related to the biological activity of 3-butyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . The proposed mechanism involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Cytotoxicity Studies
Cytotoxicity is a critical aspect when evaluating new pharmaceutical agents. The cytotoxic effects of similar quinazolinone derivatives have been assessed using various cell lines. In particular, studies have shown that certain derivatives can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
| Cell Line | Compound Tested | Viability (%) at 100 µM |
|---|---|---|
| L929 | 25 | 85 |
| A549 | 24 | 90 |
| HepG2 | 29 | 95 |
The mechanism by which these compounds exert their effects often involves the modulation of specific biochemical pathways. For instance, oxadiazole derivatives have been shown to inhibit enzymes involved in DNA replication or protein synthesis. This inhibition can lead to reduced proliferation of pathogenic organisms or cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives against multiple bacterial strains. The results indicated that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of quinazolinone derivatives on human cancer cell lines. The study found that certain derivatives not only inhibited cell growth but also promoted apoptosis through caspase activation pathways .
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for 3-butyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Formation of the oxadiazole ring via cyclization of thioamide precursors under reflux in ethanol or methanol .
- Sulfanyl group introduction using nucleophilic substitution, requiring precise pH and temperature control (e.g., 60–80°C, pH 7–8) .
- Yield optimization via solvent selection (polar aprotic solvents for intermediates) and recrystallization in ethanol for purity .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons in the quinazolinone and oxadiazole moieties .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., planarity of the tetrahydroquinazoline ring) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding between the oxadiazole ring and catalytic lysine residues .
- QSAR Studies : Correlate substituent electronegativity (e.g., thiophene vs. chlorophenyl) with IC50 values to guide analog design .
Q. What strategies resolve contradictory data in melting point or solubility reports across studies?
- Methodological Answer :
- Controlled Recrystallization : Use single-solvent systems (e.g., ethanol) to eliminate polymorphic variations .
- DSC/TGA Analysis : Quantify thermal stability and phase transitions to validate reported melting points .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Methodological Answer :
- Substituent Variation : Replace the butyl group with sec-butyl or pentyl chains to modulate lipophilicity and membrane permeability .
- Heterocycle Substitution : Swap thiophene with benzothiazole to enhance π-π stacking in enzyme active sites .
- Bioisosteric Replacement : Replace the sulfanyl group with sulfonyl to improve metabolic stability .
Q. What experimental designs ensure reproducibility in stability studies under varying pH and temperature?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- Acidic/basic conditions (0.1M HCl/NaOH, 37°C) for hydrolysis profiling .
- Oxidative stress (3% H2O2) to assess sulfanyl group susceptibility .
- HPLC-PDA Monitoring : Track degradation products using C18 columns and gradient elution (acetonitrile/water) .
Q. How do microwave-assisted synthesis methods compare to traditional reflux in optimizing yield and purity?
- Methodological Answer :
- Microwave Advantages : Reduces reaction time (e.g., 30 min vs. 6 hours for cyclization) and improves yield by 15–20% via uniform heating .
- Limitations : Limited scalability; requires optimization of microwave power (100–300 W) and solvent dielectric constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
